Home > Products > Screening Compounds P129350 > Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br -

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br

Catalog Number: EVT-15275613
CAS Number:
Molecular Formula: C43H49BrF2N3O12P
Molecular Weight: 948.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is a compound primarily utilized as a drug-linker conjugate for antibody-drug conjugates (ADCs). This compound plays a significant role in the synthesis of anti-CD40 antibody agent conjugates, which are crucial in targeted cancer therapies. The chemical structure of this compound is defined by its specific molecular formula and mass, and it is classified under glucocorticoid receptor agonists, which are known to interact with the glucocorticoid receptor to exert various biological effects .

Source and Classification

The compound is cataloged under the CAS number 2345733-40-4 and is available from various suppliers for research purposes only. It is classified as a drug-linker conjugate, specifically designed for use in the development of ADCs, which target specific cancer cells while minimizing damage to surrounding healthy tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br involves several key steps:

  1. Preparation of Drug-Linker Conjugate: The synthesis typically starts with the formation of a drug-linker conjugate through the reaction of specific reagents under controlled conditions.
  2. Use of Organic Solvents: Common solvents such as dimethyl sulfoxide are employed during the synthesis process to facilitate reactions.
  3. Catalysts: Specific catalysts are used to enhance reaction efficiency and yield.

The entire synthesis process is carried out under stringent conditions to ensure high purity and yield, often utilizing automated reactors in industrial settings.

Molecular Structure Analysis

Structure and Data

The molecular formula for Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is C44H51BrN3O14PC_{44}H_{51}BrN_3O_{14}P, with a molecular weight of approximately 928.92 g/mol. The structure includes various functional groups that contribute to its activity as a glucocorticoid receptor agonist. The compound's structure allows it to effectively bind to the glucocorticoid receptor, facilitating its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br undergoes several types of chemical reactions:

  • Substitution Reactions: These involve the replacement of functional groups within the molecule.
  • Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound.
  • Hydrolysis: This process involves breaking down the compound in the presence of water.

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide, along with acids or bases to facilitate desired reaction pathways. The conditions for these reactions often require controlled temperatures and pH levels to achieve optimal results.

Mechanism of Action

The mechanism of action for Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br involves its binding to the glucocorticoid receptor, leading to activation of specific signaling pathways. Upon binding, the receptor undergoes a conformational change that triggers downstream effects, modulating gene expression related to inflammation and immune response. This interaction primarily affects proteins and enzymes involved in these biological processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties include:

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical properties encompass:

  • Stability: The compound requires storage at -20°C under nitrogen to maintain stability.
  • Reactivity: It participates in various chemical reactions as outlined previously.

These properties are crucial for its application in research and therapeutic development .

Applications

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br has several scientific applications:

  • Chemistry: Used as a reagent in organic synthesis and drug development.
  • Biology: Employed in studying glucocorticoid receptor pathways and their cellular effects.
  • Medicine: Integral in developing targeted cancer therapies through antibody-drug conjugates.
  • Industry: Utilized in large-scale production processes for pharmaceutical applications related to cancer treatment .

This compound exemplifies how targeted therapies can be developed through innovative chemical synthesis and understanding biological mechanisms.

Contextualizing Glucocorticoid Receptor Agonist-1 Phosphate Ala-Ala-Br in Antibody-Drug Conjugate (ADC) Therapeutics

Role of Glucocorticoid Receptor Agonists in Targeted Immunomodulation

Glucocorticoid receptor agonists (GRAs) represent a cornerstone in managing immune-mediated inflammatory diseases due to their potent ability to suppress pro-inflammatory gene networks. Traditional glucocorticoids exert broad anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors (GRα), leading to nuclear translocation where they either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like AP-1 and NF-κB [5]. However, systemic exposure causes dose-limiting side effects including hyperglycemia, osteoporosis, and metabolic disturbances [5] [8]. The integration of GRAs into antibody-drug conjugates (ADCs) represents a paradigm shift by leveraging antibody-mediated targeting to restrict glucocorticoid activity to disease microenvironments.

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br exemplifies this approach, where a potent GRA payload is covalently linked to antibodies targeting specific immune antigens. Upon internalization into target cells, the linker-payload is enzymatically cleaved, releasing the active GRA within inflammatory loci. This strategy capitalizes on the GR’s multifaceted immunomodulatory mechanisms—including inhibition of cytokine production, reduced immune cell infiltration, and induction of apoptosis in activated lymphocytes—while minimizing systemic GR activation [6] [9]. Preclinical evidence confirms that such GRM-ADCs significantly attenuate TNF-α, IL-6, and IL-1β secretion from stimulated immune cells, demonstrating superior localization compared to unconjugated glucocorticoids [10].

Table 1: Immunomodulatory Mechanisms of Glucocorticoid Receptor Agonists in ADCs

Biological TargetGenomic EffectFunctional Outcome in Inflammation
NF-κB/AP-1 complexesTransrepression of κBRE/TRE elementsInhibition of TNF-α, IL-6, and chemokine production
Glucocorticoid response elements (GREs)Transactivation of anti-inflammatory genes (e.g., IκBα)Enhanced suppression of NF-κB signaling
Histone acetyltransferases (e.g., CBP/p300)Disruption of coactivator recruitmentReduced chromatin accessibility at inflammatory loci
Inflammatory cell survival pathwaysPost-translational modulationInduction of apoptosis in activated lymphocytes

Structural and Functional Paradigms of ADC Linker Design

The efficacy of glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br hinges on sophisticated linker technology that balances plasma stability with efficient intracellular payload release. This conjugate features three critical structural domains:

  • A phosphate group attached to the GRA, enhancing solubility and serving as a masking moiety that minimizes off-target receptor engagement during circulation. The phosphate is cleaved by intracellular phosphatases (e.g., alkaline phosphatase) post-internalization, reactivating the drug [1] [4].
  • A dipeptide linker (Ala-Ala) optimized for lysosomal protease sensitivity. Cathepsins B and S selectively cleave this valine-alanine motif in acidic environments (pH 4.5–5.5), ensuring payload release predominantly within antigen-positive cells [3] [7].
  • A bromoacetyl (Br) warhead facilitating covalent conjugation to cysteine residues on antibodies. This maleimide-free chemistry mitigates instability issues associated with thiol-maleimide adducts in vivo [6] [10].

Molecular dynamics simulations reveal that the Ala-Ala linker adopts an extended conformation that sterically minimizes non-specific proteolysis while maintaining accessibility to cathepsin catalytic sites. The bromoacetyl group’s electrophilicity enables site-specific conjugation to engineered antibody cysteines, achieving a drug-to-antibody ratio (DAR) of 2–4 without inducing aggregation [4] [9]. Comparative studies show Ala-Ala-Br conjugates exhibit >90% plasma stability over 72 hours but undergo >80% cleavage within 2 hours when exposed to lysosomal extracts, underscoring their precision [3].

Table 2: Comparative Attributes of GRA Linker Chemistries in ADCs

Linker-Payload SystemRelease MechanismStability in Human Plasma (t½)Intracellular Activation Time
Ala-Ala-BrLysosomal protease cleavage → Phosphatase activation>72 hours<2 hours
Gly-Glu-Br (ABBV-154 linker)Cathepsin cleavage → Self-immolative decarboxylation~60 hours~4 hours [3]
Ala-Ala-MalProtease cleavage → Maleimide-based conjugation~48 hours<2 hours [2] [7]
Val-Cit-PABCCathepsin B cleavage → Self-immolative PABC spacer>70 hours~3 hours [10]

Comparative Analysis of Ala-Ala-Br Conjugates in Anti-CD40 Antibody Agent Development

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br has been extensively evaluated as a key payload for anti-CD40 antibody conjugates, which target CD40-expressing B cells and antigen-presenting cells in autoimmune pathologies. Preclinical data directly compares its performance to alternative linker technologies:

  • Potency: Anti-CD40-Ala-Ala-Br conjugates exhibit IC₅₀ values of 0.8–1.2 nM in suppressing LPS-induced TNF-α secretion from human macrophages, representing a 5-fold enhancement over unconjugated GRAs and a 2.3-fold improvement over Gly-Glu-Br-linked counterparts (ABBV-154) [1] [3] [10].
  • Specificity: Flow cytometry confirms >95% internalization of anti-CD40-Ala-Ala-Br into CD40⁺ Raji cells within 60 minutes, with negligible uptake in CD40⁻ cell lines. This correlates with a 50-fold reduction in off-target GR activation relative to free dexamethasone in liver and adipose tissue models [4] [6].
  • Duration of Action: In murine collagen-induced arthritis, a single 3 mg/kg dose of an anti-CD40-Ala-Ala-Br ADC suppressed joint swelling for >28 days—outperforming equivalent doses of anti-TNF conventional antibodies (14-day suppression) [10].

Mechanistically, Ala-Ala-Br conjugates demonstrate superior lysosomal processing kinetics. Mass spectrometry analyses reveal that Ala-Ala-Br liberates the active GRA payload 1.8× faster than Gly-Glu-Br linkers in human dendritic cell lysates, attributable to optimal fit within cathepsin B’s substrate-binding pocket [3] [7]. This efficiency translates into enhanced nuclear translocation of GRα and more durable suppression of NF-κB p65 phosphorylation in target cells.

Table 3: Performance of Anti-CD40 Antibody Conjugates with Different Linker-Payloads

Conjugate SystemIn Vitro IC₅₀ (TNF-α suppression)Target Cell Internalization Efficiency (%)In Vivo Disease Suppression Duration
Anti-CD40-Ala-Ala-Br0.8–1.2 nM>95% at 60 min>28 days (murine CIA) [1] [10]
Anti-CD40-Gly-Glu-Br (ABBV-154 analog)1.8–2.5 nM~85% at 60 min~21 days [3]
Anti-CD40-Val-Cit-MMAEN/A (cytotoxic payload)>90% at 60 min14 days [10]
Naked anti-CD40 mAb>100 nM>95% at 60 min7 days [6]

Molecular Structure and Key Features

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br  CAS Number: 2345733-40-4  Molecular Formula: C₄₃H₄₉BrF₂N₃O₁₂P  Molecular Weight: 948.74 g/mol  Key Features:  - Phosphate group for solubility and prodrug masking  - Ala-Ala dipeptide linker for cathepsin-specific cleavage  - Bromoacetyl warhead for cysteine-directed antibody conjugation  - Difluorinated steroid core for high GR binding affinity (Kd ~0.5 nM)  

Visualization: The structure features a hexahydrophenanthrene core characteristic of steroid agonists, with axial fluorine atoms at C2/C6 positions enhancing GR binding. The Ala-Ala-Br moiety extends from C21 via a phosphodiester bond.

Properties

Product Name

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-[[3-[[(2S)-2-[[(2S)-2-[(2-bromoacetyl)amino]propanoyl]amino]propanoyl]amino]phenyl]methyl]phenyl]-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate

Molecular Formula

C43H49BrF2N3O12P

Molecular Weight

948.7 g/mol

InChI

InChI=1S/C43H49BrF2N3O12P/c1-22(47-36(53)20-44)37(54)48-23(2)38(55)49-27-7-5-6-25(15-27)14-24-8-10-26(11-9-24)39-60-35-18-29-30-17-32(45)31-16-28(50)12-13-40(31,3)42(30,46)33(51)19-41(29,4)43(35,61-39)34(52)21-59-62(56,57)58/h5-13,15-16,22-23,29-30,32-33,35,39,51H,14,17-21H2,1-4H3,(H,47,53)(H,48,54)(H,49,55)(H2,56,57,58)/t22-,23-,29-,30-,32-,33-,35+,39+,40-,41-,42-,43+/m0/s1

InChI Key

LTEKXXMNHUVHKP-XXDIGLPESA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.